molecular formula C18H22FN5O2 B12352932 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile

Cat. No.: B12352932
M. Wt: 359.4 g/mol
InChI Key: PXRFGJXABJAVAW-AAFJCEBUSA-N
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Description

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by its unique structure, which includes a piperidine ring, a diazinane ring, and a fluorobenzonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Diazinane Ring: This is achieved through a series of condensation reactions, often involving the use of protecting groups to ensure selectivity.

    Attachment of the Fluorobenzonitrile Group: This step typically involves nucleophilic substitution reactions, where a fluorobenzonitrile precursor is reacted with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions include N-oxides, primary amines, and substituted fluorobenzonitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.

    2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-bromobenzonitrile: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications compared to its chlorine or bromine analogs.

Properties

Molecular Formula

C18H22FN5O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile

InChI

InChI=1S/C18H22FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7,15-16H,2-3,6,8,10-11,21H2,1H3/t15-,16?/m1/s1

InChI Key

PXRFGJXABJAVAW-AAFJCEBUSA-N

Isomeric SMILES

CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N

Canonical SMILES

CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N

Origin of Product

United States

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